molecular formula C19H22ClNO5 B3003065 Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338966-57-7

Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B3003065
CAS RN: 338966-57-7
M. Wt: 379.84
InChI Key: HTWSRONJOODPOO-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various chemical properties and biological activities. The related compounds have been synthesized using different methods, including cyclization reactions and reactions with hydrazines, and have been characterized by various spectroscopic techniques.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of catalysts. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . Another synthesis method under ultrasound irradiation was used to create a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which showed high regioselectivity and significant reduction in reaction times .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been confirmed by various spectroscopic methods, including IR, ^1H NMR, and ^13C NMR spectroscopy. Some compounds' structures were further supported by single-crystal X-ray diffraction, which provided detailed insights into the molecular geometry and crystal packing .

Chemical Reactions Analysis

The related compounds have been shown to react with different nucleophiles and hydrazines to form a variety of derivatives. For example, reactions with different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . Another compound reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structures often reveal intermolecular hydrogen bonds and other interactions that stabilize the molecules and influence their properties . Some of the synthesized compounds exhibited weak antibacterial activity, suggesting potential pharmacological applications .

Scientific Research Applications

Cyclization Reactions and Antibacterial Activity

A study by Anusevičius et al. (2014) explored the cyclization reactions of a related compound, leading to the formation of various derivatives. These compounds, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, exhibited weak antibacterial activity (Anusevičius et al., 2014).

Application in Dye Synthesis

Research by Abolude et al. (2021) focused on synthesizing disperse dyes using a similar compound. The dyes were complexed with copper, cobalt, and zinc metals, showing good fastness and levelness on polyester and nylon fabrics (Abolude et al., 2021).

Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates

Albreht et al. (2009) reported the transformation of a related compound into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This demonstrates its utility in synthesizing complex chemical structures (Albreht et al., 2009).

Crystal Structure Analysis

Hu Yang (2009) performed crystal structure analysis of a related compound, providing valuable insights into the molecular structure and potential applications in material science and molecular engineering (Hu Yang, 2009).

Phosphine-Catalyzed Annulation

Zhu et al. (2003) explored the phosphine-catalyzed annulation of a related compound, leading to the formation of highly functionalized tetrahydropyridines. This reaction is important for the synthesis of complex organic compounds (Zhu et al., 2003).

Anticonvulsant Properties

Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones related to the compound . The study provides insights into the potential medicinal applications of such compounds (Kubicki et al., 2000).

Corrosion Inhibition in Metals

Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds, including a similar compound, to evaluate their efficiency as corrosion inhibitors for metals. This highlights its potential application in material science and corrosion control (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5/c1-4-25-17(23)11-21-12(3)18(19(24)26-5-2)15(10-16(21)22)13-6-8-14(20)9-7-13/h6-9,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSRONJOODPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(CC1=O)C2=CC=C(C=C2)Cl)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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